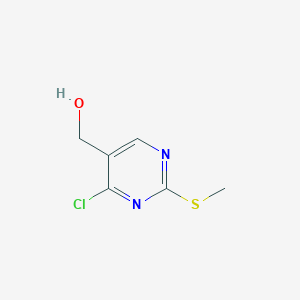

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-2-methylsulfanylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJUHOQFENGHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731939 | |

| Record name | [4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044145-59-6 | |

| Record name | [4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol synthesis protocol

An In-depth Technical Guide to the Synthesis of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a key intermediate in the development of pharmaceutical compounds. The protocol is designed for researchers, scientists, and professionals in drug development, offering not just a series of steps, but a deeper understanding of the chemical causality and validation inherent in the process.

Introduction: The Significance of a Core Intermediate

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motifs are found in a range of therapeutic agents, making a reliable and well-characterized synthesis protocol essential for any research and development program in this area. This document provides a detailed methodology for its preparation, emphasizing safety, efficiency, and reproducibility.

Reaction Scheme: A Visual Overview

The synthesis of this compound is typically achieved through the reduction of a corresponding ester, such as methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This process involves the use of a suitable reducing agent to selectively reduce the ester functionality to an alcohol without affecting the other reactive sites on the pyrimidine ring.

Caption: Synthetic workflow for the reduction of the starting ester to the target alcohol.

Materials and Reagents

| Material | Grade | Supplier (Example) | Notes |

| Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | ≥98% Purity | Sigma-Aldrich | Starting material. |

| Sodium borohydride (NaBH₄) | Reagent Grade | Fisher Scientific | Reducing agent. Handle with care. |

| Methanol (MeOH) | Anhydrous | VWR Chemicals | Reaction solvent. |

| Dichloromethane (DCM) | ACS Grade | Merck | Extraction solvent. |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | In-house prep | Used for quenching and washing. |

| Brine (Saturated aqueous NaCl) | N/A | In-house prep | Used for washing. |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Acros Organics | Drying agent. |

Step-by-Step Synthesis Protocol

This protocol details the reduction of methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate to this compound.

1. Reaction Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (10.0 g, 42.9 mmol).

-

Add anhydrous methanol (100 mL) to the flask.

-

Stir the mixture at room temperature until the starting material is fully dissolved.

2. Cooling and Addition of Reducing Agent:

-

Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Once the temperature is stable, add sodium borohydride (1.94 g, 51.5 mmol) portion-wise over 30 minutes. [Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.]

-

Maintain the internal temperature below 10 °C during the addition.

3. Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is complete when the starting material spot is no longer visible.

4. Quenching and Work-up:

-

Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL) while maintaining the temperature below 10 °C. [Trustworthiness Note: This step neutralizes any remaining reducing agent and acidic byproducts.]

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Remove the methanol under reduced pressure using a rotary evaporator.

5. Extraction and Isolation:

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

6. Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate) to afford the pure this compound as a white to off-white solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the molecular structure. Expected peaks include a singlet for the methylthio group, a singlet for the methylene protons, a singlet for the hydroxyl proton, and a singlet for the pyrimidine proton.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid inhalation and skin contact.

References

- Patent WO2008019037A2: "Process for the preparation of ticagrelor." This patent describes the synthesis of Ticagrelor and its intermediates, including this compound.

- Patent CN102875535A: "Method for preparing ticagrelor intermediate." This patent details a method for preparing a key intermediate of Ticagrelor, which is relevant to the synthesis of the target compound.

A Technical Guide to (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: Properties, Synthesis, and Applications for Chemical Research Professionals

This document provides an in-depth technical overview of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol, a key heterocyclic building block for researchers in medicinal chemistry, drug development, and agrochemical synthesis. We will move beyond a simple data sheet to explore the causality behind its synthesis, its specific reactivity, and its potential as a scaffold for novel molecular entities.

Core Chemical Identity and Physicochemical Profile

This compound is a trifunctional pyrimidine derivative. The strategic placement of a reactive chlorine atom, a methylthio group, and a primary alcohol on the pyrimidine core makes it a highly versatile intermediate for constructing more complex molecules.[1] The electron-withdrawing nature of the pyrimidine ring and the chloro substituent significantly influences the molecule's reactivity, which will be discussed in Section 3.

Table 1: Physicochemical and Registry Information

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (4-chloro-2-methylsulfanylpyrimidin-5-yl)methanol | [2] |

| CAS Number | 1044145-59-6 | [2][3][4] |

| Molecular Formula | C₆H₇ClN₂OS | [2][4][5] |

| Molecular Weight | 190.65 g/mol | [3][4] |

| Appearance | White to off-white solid (typical) | [6] |

| Purity | ≥95% (typical commercial grade) | [2][4] |

| Boiling Point | 339.6 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.45 g/cm³ (Predicted) | [7] |

| Storage | 2-8°C, under inert atmosphere | [4][7] |

| MDL Number | MFCD11858523 | [2][3] |

| InChI Key | ADJUHOQFENGHSW-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CSC1=NC=C(CO)C(Cl)=N1 |[2][4] |

Synthesis Pathway and Experimental Protocol

The most direct and common synthesis of this compound involves the selective reduction of the ester functionality of a suitable precursor, typically Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[6]

Causality of Reagent Choice: The choice of a reducing agent is critical. A strong, yet selective, hydride donor is required to reduce the ester to a primary alcohol without affecting the sensitive chloro or methylthio groups on the aromatic ring. Lithium aluminium hydride (LiAlH₄) is a common choice for this transformation due to its high reactivity.[8] However, milder reagents like sodium borohydride (NaBH₄) in the presence of a Lewis acid or diisobutylaluminium hydride (DIBAL-H) could also be employed, potentially offering better control and safety. The protocol below outlines a standard procedure using LiAlH₄.

Workflow for Synthesis

Caption: Synthesis workflow from ester to alcohol.

Detailed Experimental Protocol

Materials:

-

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

-

Lithium aluminium hydride (LiAlH₄) (1.1 - 1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent system (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolution: The starting ester, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is dissolved in anhydrous THF.

-

Cooling: The solution is cooled to 0°C using an ice-water bath.

-

Addition of Reducing Agent: A solution of LiAlH₄ in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction: The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred overnight. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the flask is cooled back to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and finally more water (Fieser workup). This procedure is crucial for precipitating aluminum salts into a filterable solid.

-

Filtration & Extraction: The resulting slurry is stirred for 1 hour and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF and EtOAc. The combined filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted two more times with EtOAc.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its three distinct functional handles, allowing for sequential and regioselective modifications.

-

C4-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SₙAr). The chlorine atom is readily displaced by a wide range of nucleophiles (amines, thiols, alcohols) due to the electron-deficient nature of the pyrimidine ring. This reaction is fundamental for introducing diversity and building molecules with potential biological activity, such as kinase inhibitors.[9][10][11]

-

C5-Methanol Group: The primary alcohol can undergo standard transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into an ether. This allows for chain extension or the introduction of different functional groups.

-

C2-Methylthio Group: While generally more stable than the C4-chloro group, the methylthio group can be displaced by strong nucleophiles under forcing conditions.[10] It can also be oxidized to the corresponding sulfoxide or sulfone, which significantly enhances its leaving group ability and activates the C2 position for further substitution.[11]

Caption: Key reactivity sites on the molecule.

Applications in Research and Development

This pyrimidine derivative is not typically an end-product but rather a crucial intermediate. Its value lies in its role as a scaffold in the synthesis of high-value compounds.

-

Medicinal Chemistry: Pyrimidine-based compounds are ubiquitous in pharmaceuticals, known to act as kinase inhibitors, antivirals, and anticancer agents.[8][9][11] This building block provides a direct route to novel 4,5-disubstituted pyrimidines. For example, substituting the C4-chlorine with various aniline derivatives is a common strategy in the development of targeted cancer therapies.

-

Agrochemicals: The molecule is cited as a key intermediate in the synthesis of herbicides and plant growth regulators.[7] The functional groups allow for precise modifications to create active ingredients that target specific biological pathways in plants.[7]

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and multiple points for elaboration, this compound is an excellent candidate for FBDD campaigns, where small fragments are screened and then grown into more potent lead compounds.

Spectroscopic and Analytical Profile

While a full experimental dataset is proprietary to manufacturers, a competent chemist can predict the key spectroscopic features.

Table 2: Predicted Analytical Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Singlet for the methylthio protons (-SCH₃) around δ 2.5-2.7 ppm. - Singlet for the methylene protons (-CH₂OH) around δ 4.6-4.8 ppm. - Broad singlet for the alcohol proton (-OH), variable position. - Singlet for the pyrimidine ring proton (C6-H) around δ 8.5-8.7 ppm. |

| ¹³C NMR | - Signal for -SCH₃ carbon around δ 14-16 ppm. - Signal for -CH₂OH carbon around δ 58-62 ppm. - Signals for pyrimidine ring carbons, with C4 and C2 being the most downfield due to attachment to heteroatoms and leaving groups. |

| IR Spectroscopy | - Broad O-H stretch from the alcohol group (~3200-3600 cm⁻¹). - C-H stretches (aliphatic and aromatic) (~2850-3100 cm⁻¹). - C=N and C=C stretches from the pyrimidine ring (~1500-1600 cm⁻¹). - C-O stretch from the alcohol (~1000-1050 cm⁻¹). - C-Cl stretch (~600-800 cm⁻¹). |

| Mass Spec (MS) | - Predicted [M+H]⁺ m/z: 191.00405.[12] - Predicted [M+Na]⁺ m/z: 212.98599.[12] - A characteristic isotopic pattern for the presence of one chlorine atom (M, M+2 peaks in ~3:1 ratio). |

Safety, Handling, and Disposal

Proper handling of this compound is essential due to its potential hazards.

Table 3: GHS Hazard Information

| Pictogram(s) | GHS07 (Exclamation Mark)[2] |

| Signal Word | Warning [2] |

| Hazard Statement(s) | H302: Harmful if swallowed.[2] H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[14] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Protocol:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated area as specified.[4][7]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways. Waste should be handled as hazardous chemical waste.

References

-

This compound. PubChem, NIH. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound. LookChem. [Link]

-

This compound. PubChemLite. [Link]

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed, NIH. [Link]

-

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. PubChem, NIH. [Link]

-

Safety Data Sheet: Methanol. Carl ROTH. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

-

Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

Sources

- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CAS 1044145-59-6 | this compound - Synblock [synblock.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. This compound | C6H7ClN2OS | CID 59419388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. csnvchem.com [csnvchem.com]

- 7. This compound [myskinrecipes.com]

- 8. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - this compound (C6H7ClN2OS) [pubchemlite.lcsb.uni.lu]

- 13. CAS 17759-40-9 | (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol - Synblock [synblock.com]

- 14. carlroth.com [carlroth.com]

- 15. methanex.com [methanex.com]

The Strategic Intermediate: A Technical Guide to (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

CAS Number: 1044145-59-6

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of innovation. Its prevalence in biologically active molecules, from kinase inhibitors to antiviral agents, underscores its significance as a privileged structure. Within this vast chemical space, (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol emerges as a highly versatile and strategic intermediate. This technical guide, designed for the discerning researcher and drug development professional, moves beyond a cursory overview to provide an in-depth exploration of this compound's synthesis, characterization, and critical role in the construction of complex pharmaceutical agents. Herein, we delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Physicochemical Properties & Structural Elucidation

This compound is a solid at room temperature with the molecular formula C₆H₇ClN₂OS and a molecular weight of approximately 190.65 g/mol .[1] Its structure, characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methylthio group at the 2-position, and a hydroxymethyl group at the 5-position, presents a unique combination of reactive sites, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 1044145-59-6 | [1][2][3] |

| Molecular Formula | C₆H₇ClN₂OS | [1][2] |

| Molecular Weight | 190.65 g/mol | [4] |

| Appearance | Solid | [5] |

| Storage | 2-8°C, inert atmosphere | [1][6] |

The strategic placement of these functional groups dictates its reactivity and utility. The chloro atom at the 4-position is a prime site for nucleophilic aromatic substitution, a cornerstone reaction in the elaboration of the pyrimidine core. The methylthio group at the 2-position can also be displaced by strong nucleophiles or oxidized to a sulfoxide or sulfone, further diversifying the synthetic possibilities. Finally, the primary alcohol of the hydroxymethyl group at the 5-position offers a handle for esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The primary route to this compound involves the reduction of its corresponding ethyl ester, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. While several reducing agents can be employed, this guide will focus on a robust and scalable method.

Diagram of the Synthetic Pathway

Sources

An In-depth Technical Guide on the Potential Mechanism of Action of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol and its Derivatives

Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Therapeutics

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrimidine ring is one such "privileged scaffold," a testament to its remarkable versatility and ability to interact with a diverse array of biological targets.[1][2][3] As a fundamental component of nucleic acids, its inherent biocompatibility and synthetic tractability have made it a cornerstone in the development of treatments for a wide range of human diseases, including cancers, infectious diseases, and inflammatory conditions.[1][3] This guide delves into the mechanistic possibilities stemming from a specific, functionalized pyrimidine derivative: (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. While this compound is primarily recognized as a versatile synthetic intermediate, its structural motifs offer profound insights into the potential biological activities of the larger molecules it helps create.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, providing a framework for understanding and investigating the mechanism of action for novel therapeutics derived from this pyrimidine core.

Molecular Profile of this compound

This compound is a substituted pyrimidine with the chemical formula C₆H₇ClN₂OS.[7] Its structure is characterized by several key functional groups that make it a valuable building block in synthetic chemistry:

-

The Pyrimidine Core: An aromatic heterocycle that serves as the primary scaffold. Its nitrogen atoms are key hydrogen bond acceptors, facilitating interactions with biological macromolecules.[1]

-

C4-Chloro Group: A reactive site amenable to nucleophilic substitution, allowing for the facile introduction of various side chains to modulate activity and selectivity.

-

C2-Methylthio Group: This group can influence the electronic properties of the pyrimidine ring and can be a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone.[8]

-

C5-Methanol Group: Provides a handle for esterification, etherification, or other modifications to explore the surrounding binding pocket of a target protein.

These features collectively render this compound an attractive starting point for the synthesis of compound libraries aimed at a variety of therapeutic targets.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂OS |

| Molecular Weight | 190.65 g/mol |

| CAS Number | 1044145-59-6 |

Hypothesized Mechanisms of Action: Targeting Key Cellular Pathways

Based on the extensive literature on pyrimidine derivatives, compounds synthesized from the this compound scaffold are most likely to exert their biological effects by acting as inhibitors of critical enzymes involved in cell signaling and metabolism.[2][9][10]

Kinase Inhibition: A Dominant Paradigm

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[10] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. Pyrimidine-based inhibitors typically function as ATP-competitive antagonists, occupying the ATP-binding pocket of the kinase.

The nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The various substituents on the pyrimidine ring then extend into adjacent hydrophobic pockets, conferring potency and selectivity for a particular kinase.

Potential Kinase Targets:

-

Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Abl tyrosine kinase.[2][3][10]

-

Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs) that control cell cycle progression, and Akt kinase, a key node in cell survival pathways.[9][10][11]

Below is a conceptual diagram illustrating how a derivative of this compound might inhibit a generic kinase.

Caption: Hypothetical binding mode of a pyrimidine inhibitor.

Dihydrofolate Reductase (DHFR) Inhibition

Another well-documented mechanism for pyrimidine-based drugs is the inhibition of dihydrofolate reductase (DHFR).[9] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. Inhibiting DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis. This is a key mechanism for several antimicrobial and anticancer agents.

Experimental Workflows for Mechanism of Action Elucidation

Determining the precise mechanism of action for a novel compound derived from this compound requires a systematic, multi-faceted approach. The following protocols outline a logical progression from broad activity screening to specific target validation.

Workflow for MoA Discovery

The overall workflow begins with broad phenotypic screening to identify the compound's cellular effects, followed by target identification and subsequent validation experiments.

Caption: A stepwise workflow for mechanism of action (MoA) elucidation.

Protocol: Kinase Inhibition Assay (Example: Kinase-Glo® Luminescent Assay)

This protocol describes a common method to screen for kinase inhibitors.

Objective: To determine if a test compound inhibits the activity of a specific kinase.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, leading to a stronger luminescent signal.

Materials:

-

Test compound derived from this compound

-

Recombinant kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate-reading luminometer

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase reaction buffer

-

Test compound or vehicle control (e.g., DMSO)

-

Kinase

-

Substrate

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

-

Readout: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cell Viability Assay (Example: MTT Assay)

This protocol measures the effect of a compound on cell proliferation and cytotoxicity.

Objective: To assess the impact of a test compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Test compound

-

Cell line of interest (e.g., A549 lung cancer cells)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear tissue culture plates

-

Spectrophotometer (plate reader)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel, highly active therapeutic agents. Its inherent chemical functionalities, coupled with the proven track record of the pyrimidine scaffold, strongly suggest that its derivatives are likely to function as inhibitors of key cellular enzymes, particularly protein kinases. The true potential of this scaffold will be unlocked through systematic medicinal chemistry efforts to generate focused compound libraries, followed by rigorous biological evaluation using the types of workflows and protocols detailed in this guide. By understanding the potential mechanisms of action and employing a logical, evidence-based approach to target identification and validation, researchers can effectively harness the power of this versatile chemical entity to develop the next generation of targeted therapies.

References

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Center for Biotechnology Information.[Link]

-

Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI.[Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information.[Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology.[Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.[Link]

-

This compound. PubChem, National Institutes of Health.[Link]

-

4-Chloro-2-methylthiopyrimidine. PubChem, National Institutes of Health.[Link]

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate.[Link]

-

This compound. MySkinRecipes.[Link]

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.[Link]

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

4-Chloro-5-methyl-2-(methylthio)pyrimidine. PubChem, National Institutes of Health.[Link]

-

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. PubChem, National Institutes of Health.[Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jrasb.com [jrasb.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound | C6H7ClN2OS | CID 59419388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 9. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]

An In-depth Technical Guide on the Crystal Structure of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

This guide provides a comprehensive technical overview of the methodologies and scientific considerations for determining the crystal structure of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. Addressed to researchers, scientists, and professionals in drug development, this document outlines the synthesis, purification, and crystallographic analysis of the title compound, emphasizing the causality behind experimental choices and the interpretation of structural data.

Introduction: Significance of this compound

This compound, with the chemical formula C₆H₇ClN₂OS, is a substituted pyrimidine derivative.[1][2] Pyrimidine scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active compounds and functional materials.[3] The specific functional groups of this compound—a chloro substituent, a methylthio group, and a hydroxymethyl group—offer multiple points for synthetic modification, making it a valuable building block in the synthesis of more complex molecules.[4][5]

The determination of its single-crystal structure is paramount. A definitive three-dimensional atomic arrangement provides invaluable insights into the molecule's conformation, intermolecular interactions, and packing in the solid state. This information is critical for understanding its physical properties, predicting its behavior in different environments, and designing new derivatives with desired biological activities or material properties.

Synthesis and Purification for Crystallographic Analysis

The journey to a crystal structure begins with the synthesis of a high-purity material. The presence of impurities can significantly hinder or even prevent the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

While multiple synthetic routes may exist, a common approach to constructing such pyrimidine rings involves the condensation of a three-carbon synthon with a thiourea derivative, followed by functional group manipulations. The final step would likely be the reduction of a corresponding aldehyde or ester to the primary alcohol.

Workflow for Synthesis and Purification:

Caption: Synthetic and purification workflow for obtaining high-quality crystals.

Recrystallization: The Key to High-Quality Crystals

Recrystallization is a critical purification technique for obtaining single crystals.[6][7][8] The principle relies on the differential solubility of the compound and impurities in a solvent at varying temperatures.[9]

Experimental Protocol for Recrystallization:

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) is the first step.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the chosen solvent at its boiling point to create a saturated solution.[7][9]

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Slow Cooling: The solution is allowed to cool slowly and without disturbance. Slow cooling is crucial as it allows for the formation of a well-ordered crystal lattice, excluding impurities.[6]

-

Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum.[7]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[10][11]

Workflow for Crystal Structure Determination:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement (Bragg's Law).[12] The diffraction data are collected as a series of images as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the unit cell dimensions and space group of the crystal.

-

Structure Solution and Refinement: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map is used to build an initial model of the molecule. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles.[10]

Anticipated Structural Insights and Data Presentation

A successful crystal structure determination of this compound would yield a wealth of information.

Molecular Geometry

The analysis will provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for understanding the steric and electronic effects of the substituents on the pyrimidine ring.

Table 1: Hypothetical Crystallographic and Data Collection Parameters

| Parameter | Value |

| Chemical Formula | C₆H₇ClN₂OS |

| Formula Weight | 190.65 |

| Crystal System | To be determined (e.g., Monoclinic) |

| Space Group | To be determined (e.g., P2₁/c) |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections Collected | To be determined |

| Independent Reflections | To be determined |

| R-factor (%) | To be determined |

Intermolecular Interactions

The crystal packing will reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds (involving the hydroxyl group), halogen bonds (involving the chlorine atom), and π-π stacking interactions between the pyrimidine rings. Understanding these interactions is key to predicting the compound's melting point, solubility, and polymorphism.

Conclusion: Implications for Drug Development and Materials Science

The determination of the crystal structure of this compound would provide a foundational piece of chemical knowledge. For drug development professionals, this structural information can inform the design of new derivatives that can bind more effectively to biological targets. The precise knowledge of the molecule's shape and electrostatic potential is invaluable for computational modeling and structure-activity relationship (SAR) studies. For materials scientists, understanding the crystal packing and intermolecular forces can guide the development of new materials with tailored properties.

References

- 1. PubChemLite - this compound (C6H7ClN2OS) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C6H7ClN2OS | CID 59419388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. 1044145-59-6|this compound|BLD Pharm [bldpharm.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Recrystallization [sites.pitt.edu]

- 8. jackwestin.com [jackwestin.com]

- 9. praxilabs.com [praxilabs.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

An In-depth Technical Guide to the Solubility Profile of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its therapeutic potential.[1][2] Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, profoundly influences a drug's bioavailability, manufacturability, and overall efficacy.[2][3] A new chemical entity (NCE) with poor aqueous solubility often faces significant hurdles, including inadequate absorption, variable bioavailability, and challenges in formulation development.[1][4][5] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary challenge for formulation scientists.[1][5] Therefore, a comprehensive understanding of the solubility profile of a compound like this compound is not merely an academic exercise but a critical step in its journey from a promising molecule to a viable therapeutic agent.[2][3] This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound, offering a framework for researchers to generate and interpret crucial solubility data.

Compound Profile: this compound

A thorough understanding of a compound's physicochemical properties is the foundation for any solubility investigation.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C6H7ClN2OS | [6][7] |

| Molecular Weight | 190.65 g/mol | [7][8] |

| CAS Number | 1044145-59-6 | [7][8][9] |

| Appearance | Likely a solid at room temperature (based on related compounds) | N/A |

| Purity | Typically available at ≥95% or ≥98% | [7][8] |

Theoretical Considerations and Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of its molecular structure and the properties of the solvent.[5] Key factors include:

-

pH: As a pyrimidine derivative, the molecule possesses nitrogen atoms that can be protonated at acidic pH. The ionization state of the molecule will significantly influence its solubility in aqueous media.[10][11]

-

Solvent Polarity: The principle of "like dissolves like" is fundamental. The polarity of the solvent system must be matched to the polarity of the solute to achieve significant solubility.[10][12] Co-solvents are often employed to modulate the polarity of the solvent system.[11]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[10][12] However, this relationship must be determined empirically.

-

Crystal Structure: The crystalline form (polymorph) of the solid compound can have a substantial impact on its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.[13]

-

Particle Size: Reducing the particle size of the solid compound increases the surface area available for dissolution, which can enhance the rate of dissolution.[5][10]

Experimental Protocols for Solubility Determination

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. These two parameters provide different but complementary insights into the behavior of a compound in solution.[14]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated stock solution (typically in DMSO) to an aqueous buffer. It is a high-throughput method often used in the early stages of drug discovery to identify compounds with potential solubility liabilities.[14]

Experimental Workflow for Kinetic Solubility:

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[15]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (typically 1 to 2 hours) with gentle agitation.[15]

-

Precipitate Removal: After incubation, remove any precipitated compound by filtering the samples through a fine filter (e.g., 0.22 µm) or by centrifugation at high speed.[15]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15]

-

Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Thermodynamic Solubility Assessment

Thermodynamic solubility, also known as equilibrium solubility, is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[14] This is a more accurate and resource-intensive measurement, crucial for lead optimization and formulation development.[15]

Experimental Workflow for Thermodynamic Solubility:

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS, or organic solvents).[15] Ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and agitate them (e.g., using a shaker or rotator) in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[15]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.[15]

-

Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a fine (e.g., 0.22 µm) filter to remove any remaining solid particles.[15]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.[15]

-

Data Reporting: The measured concentration is reported as the thermodynamic solubility, typically in µg/mL or µM.[15]

Analytical Techniques for Quantification

Accurate quantification of the dissolved compound is paramount for reliable solubility data.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for solubility analysis. It separates the compound of interest from impurities and excipients, providing accurate and specific quantification, typically with UV or mass spectrometry (MS) detection.[15]

-

Gravimetric Method: This classical method involves evaporating a known volume of the saturated solution to dryness and weighing the residue. While simple, it is less sensitive and can be affected by non-volatile impurities.[16][17]

-

UV-Vis Spectroscopy: This technique can be used for rapid quantification if the compound has a distinct chromophore and there are no interfering substances in the solvent. A calibration curve of absorbance versus concentration is required.[18]

Data Interpretation and Modeling

The obtained solubility data should be meticulously documented, including the solvent system, temperature, pH, and analytical method used. For studies conducted over a range of temperatures, the data can be correlated using thermodynamic models such as the modified Apelblat equation, which relates the mole fraction solubility to the temperature.[16][17][19]

Conclusion

While specific, publicly available solubility data for this compound is scarce, this guide provides a comprehensive framework for researchers to systematically determine and understand its solubility profile. By employing the detailed protocols for kinetic and thermodynamic solubility assessment and utilizing appropriate analytical techniques, scientists can generate the critical data needed to advance this compound through the drug development pipeline. A thorough characterization of solubility is an indispensable step in unlocking the full therapeutic potential of any new chemical entity.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 5. ucd.ie [ucd.ie]

- 6. This compound | C6H7ClN2OS | CID 59419388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. CAS 1044145-59-6 | this compound - Synblock [synblock.com]

- 9. chemshuttle.com [chemshuttle.com]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 12. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 13. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. benchchem.com [benchchem.com]

- 16. scispace.com [scispace.com]

- 17. revroum.lew.ro [revroum.lew.ro]

- 18. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Whitepaper: The Pyrimidine Scaffold - A Cornerstone of Modern Therapeutics

Abstract: The pyrimidine ring, a fundamental heterocyclic motif, is a privileged structure in medicinal chemistry and drug development. As an essential component of nucleobases in DNA and RNA, its derivatives are uniquely positioned to interact with a vast array of biological targets.[1] This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidine derivatives, moving beyond a simple catalog of activities to dissect the underlying mechanisms of action and the experimental rationale that drives their discovery and development. We will examine their roles in oncology, virology, microbiology, and the treatment of inflammatory and central nervous system disorders, supported by field-proven experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Chemical and Biological Primacy of the Pyrimidine Core

Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2] This arrangement confers unique physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to serve as a versatile scaffold for chemical modification.[3][4] Its inherent presence in biological systems, as the core of uracil, thymine, and cytosine, provides a natural starting point for designing molecules that can modulate fundamental cellular processes.[5] Consequently, pyrimidine derivatives can function as biomimetic inhibitors, allosteric modulators, and receptor antagonists, leading to a broad spectrum of pharmacological activities.[1][6]

The true power of the pyrimidine scaffold lies in its synthetic tractability. The development of robust synthetic methodologies, such as cyclocondensation reactions, allows for the creation of vast libraries of derivatives with diverse substitutions at the C2, C4, C5, and C6 positions.[6][7] This chemical diversity is the engine of drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Therapeutic Frontiers of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold has led to the development of numerous FDA-approved drugs across a wide range of diseases.[8][9] Below, we explore the core therapeutic areas where these compounds have made a significant impact.

Anticancer Agents: Targeting Uncontrolled Proliferation

Pyrimidine derivatives are pillars of modern cancer chemotherapy, acting through diverse mechanisms to halt the growth and spread of malignant cells.[10][11]

-

Antimetabolites: The earliest and most well-known application is as antimetabolites. By mimicking natural nucleobases, these drugs disrupt DNA and RNA synthesis. A prime example is 5-Fluorouracil (5-FU) , which inhibits thymidylate synthase, depriving cancer cells of thymidine, a crucial component for DNA replication.[2][12]

-

Kinase Inhibitors: Many pyrimidine derivatives are designed to inhibit protein kinases, enzymes that are often hyperactive in cancer. By blocking the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs), these drugs shut down pro-survival signaling pathways.[13][14] For instance, fused-pyrimidine drugs like Lapatinib have been investigated for their ability to inhibit the Phosphoinositide-3-kinase (PI3K) pathway, which is critical for cell growth and proliferation.[15][16]

-

Dihydrofolate Reductase (DHFR) Inhibitors: Some derivatives, like Piritrexim , inhibit DHFR, an enzyme essential for the synthesis of tetrahydrofolate, a cofactor needed for nucleotide synthesis.[17] This mechanism also starves cancer cells of the building blocks for DNA replication.

The targeted action of kinase inhibitors represents a significant advancement over traditional chemotherapy, often resulting in improved efficacy and reduced side effects.

Many pyrimidines target the EGFR signaling pathway, which is commonly dysregulated in various cancers, including lung and colon cancer. The diagram below illustrates this pathway and the point of intervention.

Caption: EGFR signaling pathway inhibited by a pyrimidine-based kinase inhibitor.

Antiviral Agents: Halting Viral Replication

Pyrimidine nucleoside analogs are a critical class of antiviral drugs that function by interfering with the replication of viral genetic material.[12][18]

-

Mechanism of Action: These drugs are analogs of natural pyrimidine nucleosides (cytidine, thymidine, uridine). After entering a cell, they are phosphorylated by viral or host cell kinases into their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond, thus halting replication.[12]

-

Key Examples:

The selectivity of these drugs often comes from their preferential activation by viral kinases, minimizing their effect on uninfected host cells.

Antimicrobial Agents: A Broad Spectrum of Activity

Pyrimidine derivatives have demonstrated significant efficacy against a wide range of microbial pathogens, including bacteria and fungi.[19][20][21]

-

Antibacterial Action: A prominent mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for folic acid synthesis in bacteria. Folic acid is a precursor for the synthesis of nucleotides and amino acids. Trimethoprim is a classic pyrimidine-based antibacterial that selectively inhibits bacterial DHFR.[6]

-

Antifungal Action: Drugs like Flucytosine are converted within fungal cells to 5-fluorouracil, which then disrupts fungal DNA and RNA synthesis.[6]

The rise of multidrug-resistant bacteria has spurred research into novel pyrimidine structures to overcome existing resistance mechanisms.[3]

Anti-inflammatory Agents: Modulating the Immune Response

Chronic inflammation underlies many diseases, and pyrimidine derivatives have emerged as potent anti-inflammatory agents.[22][23] Their mechanisms often involve the inhibition of key inflammatory mediators.[24]

-

Enzyme Inhibition: Certain derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins, offering a targeted anti-inflammatory effect with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.[25]

-

Cytokine Modulation: They can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and various interleukins by modulating signaling pathways such as the NF-κB pathway.[24][26]

Central Nervous System (CNS) Agents

The pyrimidine scaffold is also found in drugs targeting the CNS, treating conditions from anxiety to epilepsy.[27][28] These compounds are designed to interact with various neurotransmitter receptors and ion channels.[29][30]

-

Receptor Modulation: Derivatives have been developed as agonists or antagonists for serotonin (5-HT) and adenosine receptors, playing roles in mood and arousal.[27]

-

Anticonvulsant Activity: Barbiturates, a class of drugs derived from barbituric acid (a pyrimidine derivative), act as positive allosteric modulators of GABA-A receptors, enhancing inhibitory neurotransmission and producing sedative and anticonvulsant effects.[5]

From Bench to Clinic: Experimental Design and Protocols

The translation of a promising pyrimidine scaffold into a therapeutic agent is a rigorous, multi-step process. The integrity of this process relies on robust and reproducible experimental protocols.

General Synthesis of a Pyrimidine Core (Biginelli Reaction)

The causality behind this experimental choice is its reliability and versatility. The Biginelli reaction is a one-pot cyclocondensation reaction that efficiently creates the dihydropyrimidinone core, a foundational structure for many therapeutic derivatives. It is a self-validating system because the product's structure can be unequivocally confirmed through standard analytical techniques, ensuring the integrity of the starting material for further derivatization.

Protocol:

-

Reactant Preparation: In a 100 mL round-bottom flask, combine an aldehyde (e.g., benzaldehyde, 10 mmol), a β-ketoester (e.g., ethyl acetoacetate, 10 mmol), and urea (15 mmol).

-

Solvent and Catalyst Addition: Add ethanol (30 mL) as the solvent. Introduce a catalytic amount of a Lewis acid (e.g., indium(III) chloride, 0.5 mmol) or a Brønsted acid (e.g., concentrated HCl, 5 drops). The catalyst is crucial for activating the carbonyl groups and accelerating the reaction rate.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, slowly add cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure dihydropyrimidinone.

-

Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

In Vitro Biological Evaluation: Anticancer Activity (MTT Assay)

To assess the therapeutic potential of newly synthesized pyrimidine derivatives, a primary screening for cytotoxic activity is essential. The MTT assay is a trusted, colorimetric method for evaluating a compound's effect on cell viability. It is a self-validating system because it relies on the metabolic activity of live cells, providing a direct and quantifiable measure of cytotoxicity.

Protocol:

-

Cell Culture: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test pyrimidine derivative in DMSO (e.g., 10 mM). Create a series of dilutions in growth medium to achieve the desired final concentrations for treatment (e.g., ranging from 0.1 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO only) and an "untreated control" (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is chosen to allow for sufficient cell doubling and for the compound to exert its effect.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

The following diagram outlines the logical flow from initial synthesis to the identification of a lead compound.

Caption: A streamlined workflow for pyrimidine-based drug discovery.

Quantitative Overview of Key Pyrimidine-Based Drugs

The following table summarizes prominent FDA-approved drugs that feature a pyrimidine core, highlighting the breadth of their therapeutic applications.[4][5][8]

| Drug Name | Therapeutic Area | Core Mechanism of Action | Chemical Subclass |

| 5-Fluorouracil | Anticancer | Inhibits thymidylate synthase, disrupting DNA synthesis.[5] | Antimetabolite |

| Imatinib | Anticancer | Kinase inhibitor (BCR-Abl, c-KIT).[13] | Phenylaminopyrimidine |

| Zidovudine (AZT) | Antiviral (HIV) | Nucleoside reverse transcriptase inhibitor (NRTI).[5] | Nucleoside Analog |

| Lamivudine | Antiviral (HIV, HBV) | Nucleoside reverse transcriptase inhibitor (NRTI).[12] | Nucleoside Analog |

| Trimethoprim | Antibacterial | Inhibits dihydrofolate reductase (DHFR).[5][6] | Diaminopyrimidine |

| Rosuvastatin | Cardiovascular | HMG-CoA reductase inhibitor (statin).[19] | Substituted Pyrimidine |

| Phenobarbital | CNS (Anticonvulsant) | Enhances GABA-A receptor activity.[5] | Barbiturate |

| Tofacitinib | Anti-inflammatory | Janus kinase (JAK) inhibitor.[26] | Pyrrolo[2,3-d]pyrimidine |

Conclusion and Future Outlook

The pyrimidine scaffold is undeniably one of the most successful and versatile frameworks in the history of drug discovery. Its journey from a fundamental biological building block to the core of numerous life-saving medications is a testament to the power of medicinal chemistry.[2] The diverse biological activities, ranging from anticancer to antiviral and anti-inflammatory, ensure that pyrimidine and its derivatives will remain a focal point of research.[6][31]

Future efforts will likely concentrate on developing derivatives with even greater selectivity for their targets to minimize off-target effects and improve patient outcomes. The synthesis of novel fused-ring systems and the exploration of pyrimidines as covalent inhibitors and molecular imaging agents represent exciting new frontiers.[16] As our understanding of disease biology deepens, the rational design of next-generation pyrimidine-based therapeutics will continue to address some of the most challenging medical conditions of our time.

References

- Review on Antimicrobial Activity of Pyrimidine. (n.d.). ResearchGate.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Dinkum Journal of Natural & Scientific Innovations.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2007). Molecules.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

- Recent Advances in the Development of Pyrimidine-based CNS Agents. (2023). Current Drug Discovery Technologies.

- Synthesis and Therapeutic Potential of Pyrimidine Derivatives. (2014). ResearchGate.

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate.

- Recent Advances in the Development of Pyrimidine-based CNS Agents. (2023). PubMed.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (n.d.). PubMed.

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (n.d.). Innovare Academic Sciences.

- Recent Advances in the Development of Pyrimidine-based CNS Agents. (n.d.). ResearchGate.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.

- Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed.

- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Online Press.

- Pyrimidine derivatives as potential agents acting on central nervous system. (n.d.). PubMed.

- The Indispensable Role of Pyrimidine Derivatives in Modern Drug Development. (2025). Pharmaffiliates.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central.

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed.

- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). ResearchGate.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate.

- Clinically used pyrimidine-based anti-inflammatory drugs. (n.d.). ResearchGate.

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry.

- Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. (n.d.). MDPI.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.

- A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Recent Advances in the Development of Pyrimidine-based CNS Agents. (2022). Bentham Science.

- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PubMed Central.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed.

- Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. (n.d.). PubMed.

- Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube.

- Different examples of FDA-approved pyrimidine-based antimicrobial drugs. (n.d.). ResearchGate.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.

- FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. (n.d.). Taylor & Francis Online.

- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI.

- FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021). PubMed.

- Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate.

- Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. (n.d.). PubMed.

- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). RSC Publishing.

- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). PubMed Central.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. ijpsr.com [ijpsr.com]

- 8. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 20. researchgate.net [researchgate.net]

- 21. journals.innovareacademics.in [journals.innovareacademics.in]

- 22. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 25. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 27. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. eurekaselect.com [eurekaselect.com]

- 31. mdpi.com [mdpi.com]

The Alchemist's Blueprint: A Guide to Starting Materials for Heterocyclic Compound Synthesis

Foreword: The Strategic Imperative of Starting Material Selection